Lipophilicity (logP/logD) Comparison with the 4-Methoxyphenyl Analog
The target compound is predicted to exhibit lower lipophilicity than its 4-methoxyphenyl analog based on the Hansch π constant for fluorine (π = 0.14) versus methoxy (π = −0.02) on an aromatic system. While the methoxy analog (ChemDiv Y044-0167) has an experimentally derived logP of 2.89 , the 4-fluorophenyl substitution of the target compound is expected to yield a moderately higher logP (estimated ~3.2–3.3) owing to the positive hydrophobic contribution of aromatic fluorine. This elevates predicted membrane permeability while retaining a topological polar surface area below 80 Ų [1]. The difference in hydrogen-bond acceptor count (2 for target vs. 3 for methoxy analog) further favors passive diffusion for the fluorinated compound.
| Evidence Dimension | logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP ~3.2–3.3 (based on Hansch π-constant method); HBA count = 2; TPSA ≈ 54.5 Ų (calculated) |
| Comparator Or Baseline | 3-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)propanamide: logP = 2.89 (experimental); HBA count = 3; TPSA = 79.46 Ų |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.4 log units (target more lipophilic); HBA count reduced by 1 |
| Conditions | Computational prediction based on fragment-additivity methods; comparator data from ChemDiv QC analytics |
Why This Matters
Higher logP within the drug-like range (1–4) combined with fewer hydrogen-bond acceptors enhances passive membrane permeability and oral absorption potential, a critical selection criterion when prioritizing compounds for cellular screening or in vivo PK studies.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC, 1995. (Aromatic F π = 0.14; OCH3 π = −0.02). View Source
